

# Application Note: Quantification of Oxyfluorfen in Food Matrices with Oxyfluorfen-d5

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## Compound of Interest

Compound Name: Oxyfluorfen-d5

Cat. No.: B12054560

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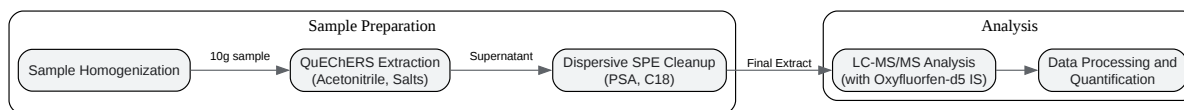
## Introduction

Oxyfluorfen is a widely used herbicide for the control of broadleaf and grassy weeds in a variety of agricultural crops.[1] Its potential persistence in the environment and presence in the food chain necessitates sensitive and accurate analytical methods for monitoring its residues in food products to ensure consumer safety and regulatory compliance. The complexity of food matrices often leads to matrix effects in analytical instrumentation, which can compromise the accuracy of quantification. The use of a stable isotope-labeled internal standard, such as **Oxyfluorfen-d5**, is a well-established strategy to compensate for these matrix effects and potential losses during sample preparation, thereby improving the reliability of the analytical results.[2][3]

This application note provides a detailed protocol for the quantification of Oxyfluorfen in various food matrices using a robust sample preparation method based on the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach, followed by analysis with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of **Oxyfluorfen-d5** as an internal standard ensures high accuracy and precision.

## Experimental Workflow

The overall experimental workflow for the quantification of Oxyfluorfen in food matrices is depicted in the following diagram.



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Caption: Experimental workflow for Oxyfluorfen analysis.

## Experimental Protocols

### Materials and Reagents

- Oxyfluorfen analytical standard ( $\geq 98\%$  purity)
- **Oxyfluorfen-d5** internal standard ( $\geq 98\%$  purity)
- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)
- Water (LC-MS grade)
- Formic acid (LC-MS grade)
- Ammonium formate (LC-MS grade)
- Magnesium sulfate (anhydrous)
- Sodium chloride
- Trisodium citrate dihydrate
- Disodium hydrogen citrate sesquihydrate
- Primary secondary amine (PSA) sorbent

- C18 sorbent
- 50 mL polypropylene centrifuge tubes
- 15 mL polypropylene centrifuge tubes

## Standard Preparation

- Oxyfluorfen Stock Solution (1 mg/mL): Accurately weigh 10 mg of Oxyfluorfen standard and dissolve in 10 mL of acetonitrile.
- **Oxyfluorfen-d5** Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of **Oxyfluorfen-d5** standard and dissolve in 1 mL of acetonitrile.
- Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the Oxyfluorfen stock solution with acetonitrile to achieve concentrations ranging from 1 ng/mL to 100 ng/mL.
- Internal Standard Spiking Solution (1 µg/mL): Dilute the **Oxyfluorfen-d5** stock solution with acetonitrile to a concentration of 1 µg/mL.

## Sample Preparation (QuEChERS)

- Homogenization: Homogenize a representative portion of the food sample (e.g., fruits, vegetables) using a high-speed blender. For dry samples, add a sufficient amount of water to facilitate homogenization.[4]
- Extraction:
  - Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
  - Add 10 mL of acetonitrile.
  - Add 100 µL of the 1 µg/mL **Oxyfluorfen-d5** internal standard spiking solution.
  - Add the QuEChERS extraction salts (4 g MgSO<sub>4</sub>, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).

- Immediately cap and shake vigorously for 1 minute.
- Centrifuge at  $\geq 3000 \times g$  for 5 minutes.
- Dispersive Solid-Phase Extraction (dSPE) Cleanup:
  - Transfer a 1 mL aliquot of the upper acetonitrile layer to a 15 mL centrifuge tube containing 150 mg  $MgSO_4$ , 50 mg PSA, and 50 mg C18.
  - Vortex for 30 seconds.
  - Centrifuge at  $\geq 3000 \times g$  for 5 minutes.
  - The resulting supernatant is the final extract.
- Final Preparation: Transfer an aliquot of the final extract into an autosampler vial for LC-MS/MS analysis.

## LC-MS/MS Analysis

- Liquid Chromatograph: UHPLC system
- Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8  $\mu m$ )
- Mobile Phase A: Water with 5 mM ammonium formate and 0.1% formic acid
- Mobile Phase B: Methanol with 5 mM ammonium formate and 0.1% formic acid
- Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by re-equilibration.
- Flow Rate: 0.3 mL/min
- Injection Volume: 5-10  $\mu L$
- Mass Spectrometer: Triple quadrupole mass spectrometer
- Ionization Mode: Electrospray Ionization (ESI), Positive

- MRM Transitions: The following Multiple Reaction Monitoring (MRM) transitions should be monitored:

Compound	Precursor Ion (m/z)	Product Ion 1 (m/z) (Quantifier)	Product Ion 2 (m/z) (Qualifier)	Collision Energy (eV)
Oxyfluorfen	362.0	316.0	288.0	Optimized for instrument
Oxyfluorfen-d5	367.0	321.0	293.0	Optimized for instrument

## Quantitative Data

The following tables summarize typical validation data for the quantification of Oxyfluorfen in various food matrices using the described method.

Table 1: Method Performance in Various Food Matrices

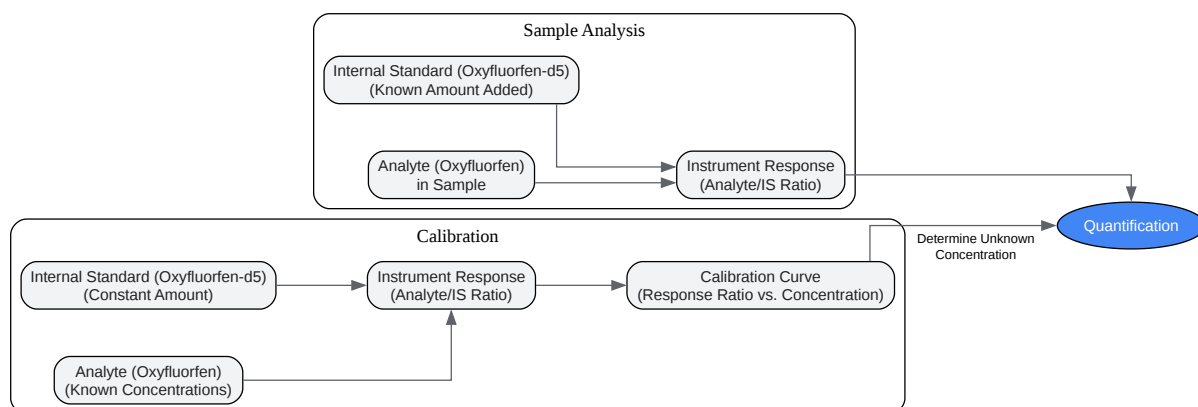
Matrix	Spiking Level (ng/g)	Average Recovery (%)	Relative Standard Deviation (RSD, %)
Tomato	10	95	6
50	98	4	
Lettuce	10	92	8
50	96	5	
Orange	10	89	9
50	94	6	
Peanut	10	85	11
50	91	7	

Table 2: Limits of Detection (LOD) and Quantification (LOQ)

Matrix	LOD (ng/g)	LOQ (ng/g)
Tomato	1.0	3.0
Lettuce	1.5	5.0
Orange	2.0	6.0
Peanut	2.5	8.0

## Signaling Pathways and Logical Relationships

The use of an isotopically labeled internal standard is crucial for accurate quantification in complex matrices. The following diagram illustrates the principle of internal standard calibration.



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Caption: Principle of internal standard calibration.

## Conclusion

The described QuEChERS-based LC-MS/MS method provides a reliable and robust approach for the quantification of Oxyfluorfen in a variety of food matrices. The use of **Oxyfluorfen-d5** as an internal standard effectively compensates for matrix effects and variations in sample preparation, leading to accurate and precise results. This method is suitable for routine monitoring of Oxyfluorfen residues in food to ensure compliance with regulatory limits and safeguard consumer health.

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